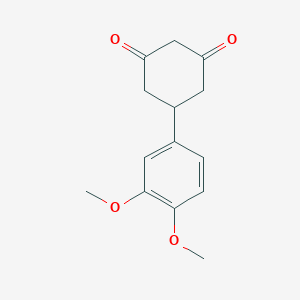

5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione

描述

属性

IUPAC Name |

5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7,10H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKIDJHFWYGNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)CC(=O)C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357552 | |

| Record name | 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190064-28-9 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190064-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. One common method includes the use of acetic acid as a solvent and a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

化学反应分析

Types of Reactions

5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of cyclohexane-1,3-diol derivatives.

Substitution: Halogenated derivatives of the phenyl ring

科学研究应用

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of biologically active molecules. It can be utilized in the synthesis of various aromatic compounds and polyphenols, which are significant in pharmaceutical and agricultural applications.

Key Findings:

- Synthesis of Bioactive Compounds: 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione derivatives are essential for synthesizing polyphenolic compounds that exhibit antioxidant properties and play a role in disease prevention (Conway et al.) .

- Building Block for Anisoles: The compound acts as a precursor for synthesizing aromatic anisole derivatives, which are important in medicinal chemistry .

Herbicidal Activity

Research indicates that this compound derivatives possess herbicidal properties that can selectively control undesirable grass species in broad-leaved crops. This application is particularly relevant in agricultural practices where selective herbicides are necessary.

Case Studies:

- A study demonstrated that substituted cyclohexane-1,3-dione derivatives exhibited effective herbicidal activity against monocotyledonous plants like rice and barnyard grass (Kim et al.) .

- The compound's effectiveness as a selective herbicide was highlighted in various patents discussing its application for controlling specific weed species without harming crop yield .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been investigated for its potential antitumor activity. The structural characteristics of the compound make it a candidate for further development as an anticancer agent.

Research Insights:

- Studies have shown that derivatives of cyclohexane-1,3-dione exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest (Li et al.) .

- The compound's ability to undergo further chemical modifications allows for the design of new analogs with enhanced pharmacological properties.

Data Tables

作用机制

The mechanism of action of 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

5-Phenylcyclohexane-1,3-dione (CAS: 493-72-1, C₁₂H₁₂O₂)

- Structure : Lacks methoxy groups, featuring a simple phenyl substituent.

- Properties : Lower molecular weight (188.23 g/mol) and reduced hydrophilicity compared to the dimethoxy analog.

- Applications : Used in multi-component reactions to synthesize xanthene derivatives, highlighting its role as a scaffold in organic synthesis .

- Biological Activity: Limited data on antimicrobial activity, suggesting that the absence of electron-donating groups like methoxy may reduce target binding affinity .

5-(2-Methoxyphenyl)cyclohexane-1,3-dione (CAS: N/A, C₁₃H₁₄O₃)

- Structure : A single methoxy group at the 2-position of the phenyl ring.

- Properties : Moderate hydrophilicity (molecular weight: 218.25 g/mol) compared to the 3,4-dimethoxy derivative.

- Biological Activity: Structural analogs with mono-methoxy groups exhibit intermediate antioxidant activity compared to dimethoxy derivatives, as seen in curcumin analogs .

5-(4-Chlorophenyl)cyclohexane-1,3-dione (PDB: 7fwc)

- Structure : Features an electron-withdrawing chlorine substituent.

- The chlorine atom enhances protein-ligand interactions via halogen bonding, a mechanism distinct from methoxy groups .

Functional Group Modifications

5-(3,5-Bis(trifluoromethyl)phenyl)cyclohexane-1,3-dione (Compound 26)

- Structure : Contains two trifluoromethyl groups at the 3,5-positions.

- Biological Activity : Exhibited potent in vitro activity (EC₅₀ = 700 nM) but failed in vivo due to poor pharmacokinetics. This highlights the trade-off between electron-withdrawing substituents and metabolic stability .

5-[4-(Dimethylamino)phenyl]cyclohexane-1,3-dione (CAS: 144128-70-1, C₁₄H₁₇NO₂)

- Structure: A dimethylamino group at the 4-position.

- Applications : Used in studies of enzyme inhibition, though its activity profile differs from methoxy-substituted analogs due to altered electronic effects .

Antimicrobial Activity

- 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione : Demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, attributed to the methoxy groups enhancing membrane penetration .

- 5-(4-Bromophenyl)cyclohexane-1,3-dione (Compound 5c): Showed MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to the dimethoxy derivative. Bromine’s steric bulk may compensate for the lack of methoxy groups in bacterial target binding .

Antioxidant and Enzyme Inhibition

- Curcumin Analogs with Dimethoxy Groups: Derivatives like (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) exhibited superior antioxidant activity (IC₅₀ = 8.2 µM) and ACE inhibition, suggesting that methoxy groups enhance radical scavenging and enzyme interactions .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Water Solubility |

|---|---|---|---|---|

| 5-(3,4-Dimethoxyphenyl)-CHD | C₁₄H₁₆O₄ | 260.28 | 2.1 | Low |

| 5-Phenyl-CHD | C₁₂H₁₂O₂ | 188.23 | 1.8 | Moderate |

| 5-(4-Chlorophenyl)-CHD | C₁₂H₁₁ClO₂ | 222.67 | 2.5 | Low |

| 5-(2-Methoxyphenyl)-CHD | C₁₃H₁₄O₃ | 218.25 | 1.9 | Moderate |

*Estimated using fragment-based methods.

生物活性

5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane backbone substituted with a 3,4-dimethoxyphenyl group and two carbonyl groups. The methoxy groups enhance its lipophilicity, which is critical for its interaction with biological membranes and targets.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 250.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Properties

Research has indicated that this compound exhibits anticancer potential. A study demonstrated its cytotoxic effects on various cancer cell lines, suggesting that it may inhibit tumor growth through apoptosis induction.

- Mechanism of Action : The compound appears to interact with cellular pathways involved in apoptosis, potentially affecting Bcl-2 family proteins, which are crucial in regulating cell death.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. Its effectiveness can be attributed to the methoxy groups that enhance its interaction with microbial membranes.

- Case Study : A study evaluated the antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at certain concentrations.

Anti-inflammatory Effects

There is emerging evidence that this compound may exhibit anti-inflammatory properties. This activity is critical for developing treatments for chronic inflammatory diseases.

- Research Findings : In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in activated macrophages.

In Vitro Studies

Multiple studies have assessed the biological activity of this compound using various cell lines. The following table summarizes key findings:

| Study Reference | Cell Line | IC (µM) | Effect Observed |

|---|---|---|---|

| MCF-7 (breast) | 12 | Cytotoxicity | |

| HeLa (cervical) | 15 | Induction of apoptosis | |

| Jurkat (T-cell) | 10 | Inhibition of proliferation |

Mechanistic Insights

Molecular docking studies suggest that this compound binds effectively to target proteins involved in cancer progression. The binding affinity indicates potential as a lead compound for further development.

常见问题

Q. What are the optimal synthetic routes for 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione, and how can purity be maximized?

Methodological Answer: The synthesis typically involves a Michael addition or Friedel-Crafts alkylation between 3,4-dimethoxybenzaldehyde derivatives and cyclohexane-1,3-dione precursors. Key parameters include:

- Catalyst Selection : Lewis acids (e.g., AlCl₃ or FeCl₃) for electrophilic substitution .

- Temperature Control : Reactions often proceed at 80–100°C to balance yield and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity (>95%) .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

Methodological Answer:

- NMR :

- IR : Strong carbonyl stretches (~1700 cm⁻¹) and aromatic C-O vibrations (~1250 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Solubility increases with temperature (tested via UV-Vis at λ_max = 270 nm) .

- Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 4). Store in amber vials at –20°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G** to model electron density distribution. The dione’s α,β-unsaturated carbonyl system shows high electrophilicity at C2 and C4 positions .

- Frontier Molecular Orbital (FMO) Analysis : Predicts regioselectivity in Michael additions. HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity .

Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Factorial Design : Test variables (concentration, exposure time, cell type) systematically to identify confounding factors .

- Dose-Response Curves : Use Hill slope analysis to differentiate specific bioactivity (IC₅₀ < 50 μM) from non-specific cytotoxicity .

- Control Experiments : Compare with analogs lacking the dimethoxy group to isolate substituent effects .

Q. How do the dimethoxy substituents influence the compound’s electronic structure and intermolecular interactions?

Methodological Answer:

- X-ray Crystallography : Resolves π-stacking interactions between aromatic rings (3.5–4.0 Å spacing) and hydrogen bonds involving carbonyl oxygens .

- Hammett Analysis : σ values for 3,4-dimethoxy groups (+0.12) indicate electron-donating effects, stabilizing radical intermediates in oxidation reactions .

Q. What strategies validate the compound’s role as a synthetic intermediate in complex heterocycle synthesis?

Methodological Answer:

- Mechanistic Trapping : Introduce isotopically labeled reagents (e.g., D₂O) to track proton transfer steps during cyclization .

- Cross-Coupling Reactions : Test Suzuki-Miyaura coupling with aryl boronic acids to functionalize the cyclohexane-dione core .

Methodological Frameworks for Data Analysis

Q. How to design a study linking the compound’s structural features to its observed physicochemical properties?

Methodological Answer:

Q. What statistical approaches address batch-to-batch variability in synthetic yields?

Methodological Answer:

- ANOVA : Compare yields across reaction batches (n ≥ 3) to identify significant outliers (p < 0.05) .

- Response Surface Methodology (RSM) : Optimize variables (catalyst loading, solvent ratio) using central composite design .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。